2-Methyl-4-(5-((4-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)sulfonyl)thiophen-2-yl)thiazole
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Description
2-Methyl-4-(5-((4-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)sulfonyl)thiophen-2-yl)thiazole is a useful research compound. Its molecular formula is C21H26N6O2S3 and its molecular weight is 490.66. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds. Compounds with a pyrrolidine ring have been known to interact with a variety of targets, including enzymes and receptors, depending on their specific structure and functional groups .
Mode of action
The exact mode of action would depend on the specific target of the compound. For instance, if the target is an enzyme, the compound might act as an inhibitor, reducing the enzyme’s activity. If the target is a receptor, the compound could act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Given the presence of a pyrrolidine ring, it’s possible that the compound could influence a variety of pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Factors such as solubility, stability, and molecular size can all influence a compound’s pharmacokinetics .
Result of action
The molecular and cellular effects of the compound would depend on its mode of action and the specific biochemical pathways it affects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability .
Properties
IUPAC Name |
2-methyl-4-[5-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]sulfonylthiophen-2-yl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2S3/c1-15-13-19(25-7-3-4-8-25)24-21(22-15)26-9-11-27(12-10-26)32(28,29)20-6-5-18(31-20)17-14-30-16(2)23-17/h5-6,13-14H,3-4,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRDHVKJJFIPLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)C4=CSC(=N4)C)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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